molecular formula C22H32O3 B1676146 メドロキシプロゲステロン CAS No. 520-85-4

メドロキシプロゲステロン

カタログ番号: B1676146
CAS番号: 520-85-4
分子量: 344.5 g/mol
InChIキー: FRQMUZJSZHZSGN-HBNHAYAOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

Medroxyprogesterone interacts with various enzymes, proteins, and other biomolecules. It is specifically a derivative of 17α-hydroxyprogesterone with a methyl group at the C6α position . This structural modification enhances its progestational activity and bioavailability .

Cellular Effects

Medroxyprogesterone has significant effects on various types of cells and cellular processes. For instance, it has been shown to induce cell proliferation in human breast cancer cells through up-regulation of cyclin D1 expression via the Phosphatidylinositol 3-Kinase/Akt/Nuclear Factor-κB cascade . It also causes alterations of endoplasmic reticulum-related mRNAs and long noncoding RNAs in endometrial cancer cells .

Molecular Mechanism

Medroxyprogesterone exerts its effects at the molecular level through various mechanisms. It activates the endoplasmic reticulum stress by progesterone-progesterone receptor B pathway to up-regulate CHOP expression, which may be one of the molecular mechanisms underlying its inhibitory effect on endometrial cancer cells .

Temporal Effects in Laboratory Settings

The effects of medroxyprogesterone can change over time in laboratory settings. For instance, it has been shown to reduce brain edema and lesion volume or increase remaining tissue in animal models of traumatic brain injury .

Metabolic Pathways

Medroxyprogesterone is involved in various metabolic pathways. It is metabolized in the liver through hydroxylation, reduction, and conjugation, primarily involving the cytochrome P450 3A4 enzyme .

Transport and Distribution

The pattern of distribution of medroxyprogesterone is mainly regulated by binding to transport proteins and steroid receptors in the tissues . Specific details about its transport and distribution within cells and tissues are currently limited.

準備方法

メドロキシプロゲステロンは、プロゲステロンから始まる一連の化学反応によって合成されます。 メドロキシプロゲステロンアセテート(一般的に使用されている形態)の工業生産には、メドロキシプロゲステロンと無水酢酸のエステル化が含まれます 反応条件には通常、クロロホルムなどの溶媒と触媒の使用が含まれ、反応を促進します .

化学反応の分析

メドロキシプロゲステロンは、以下を含むさまざまな化学反応を受けます。

    酸化: メドロキシプロゲステロンは酸化されてさまざまな誘導体を形成することができます。

    還元: 還元反応は、メドロキシプロゲステロンを対応するアルコールに変換することができます。

    置換: メドロキシプロゲステロンは、官能基が他の基に置き換えられる置換反応を受けることができます。

科学研究への応用

メドロキシプロゲステロンは、さまざまな科学研究への応用があります。

化学反応の分析

Medroxyprogesterone undergoes various chemical reactions, including:

    Oxidation: Medroxyprogesterone can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert medroxyprogesterone into its corresponding alcohols.

    Substitution: Medroxyprogesterone can undergo substitution reactions where functional groups are replaced by other groups.

特性

IUPAC Name

(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h12-13,16-18,25H,5-11H2,1-4H3/t13-,16+,17-,18-,20+,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQMUZJSZHZSGN-HBNHAYAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0036508
Record name Medroxyprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0036508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Medroxyprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001939
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Solubility at 25 °C: in acetone 1 in 50; slightly soluble in ether and methanol; sol at 25 °C in dioxane: 1 in 60 /Medoxyprogesteron acetate/, Very soluble in chloroform
Record name MEDROXYPROGESTERONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3114
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Medroxyprogesterone shares the pharmacologic actions of the progestins. In women with adequate endogenous estrogen, medroxyprogesterone transforms a proliferative endometrium into a secretory one. Medroxyprogesterone has been shown to have slight androgenic activity in animals. Anabolic effects have also been reported, but the drug apparently lacks appreciable estrogenic activity in humans. In animals, the drug exhibits pronounced adrenocorticoid activity, but a clinically important effect has not been observed in humans. Medroxyprogesterone inhibits the secretion of pituitary gonadotropins following usual IM or subcutaneous dosages (eg, 150 or 104 mg every 3 months), thus preventing follicular maturation and ovulation and resulting in endometrial thinning; these effects result in contraceptive activity. Available evidence indicates that these effects do not occur following oral administration of usual dosages (ie, 5-10 mg daily as single daily doses) of the drug. High doses of medroxyprogesterone inhibit pituitary secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and will prevent cyclic gonadotropin surges that occur during the normal menstrual cycle. It has been suggested that the drug acts at the hypothalamus since it does not suppress the release of LH and FSH following administration of gonadotropin-releasing hormone and since basal concentrations of LH and FSH remain within the low normal range when the drug is used as a contraceptive. Although the mechanism of action has not been determined, medroxyprogesterone has antineoplastic activity against some cancers (eg, endometrial carcinoma, renal carcinoma)., Progestins elicit, to varying degrees, all the pharmacologic responses usually produced by progesterone: induction of secretory changes in the endometrium, increase in basal body temperature (thermogenic action), production of histologic changes in vaginal epithelium, relaxation of uterine smooth muscle, stimulation of mammary alveolar tissue growth, pituitary inhibition, and production of withdrawal bleeding in the presence of estrogen. /Progestins/, Following binding to cytoplasmic receptor protein, steroid is transported to nucleus, and complex is bound there in reactions analogous to those described... for estrogens. However, there is no apparent need for receptor alteration, as with estrogen receptor. /Progesterone/, Although medroxyprogesterone acetate (MPA) is used as an injectable contraceptive, in hormone replacement therapy (HRT) and in treatment of certain cancers, the steroid receptors and their target genes involved in the actions of MPA are not well understood. /Investigators/ show that MPA, like dexamethasone (dex), significantly represses tumour necrosis factor (TNF)-stimulated interleukin-6 (IL-6) protein production in mouse fibroblast (L929sA) cells. In addition, MPA repressed IL-6 and IL-8 promoter-reporter constructs at the transcriptional level, via interference with nuclear factor kappaB (NFkappaB) and activator protein-1 (AP-1). Furthermore, like dex, MPA does not affect NFkappaB DNA-binding activity. /The authors/ also observed significant transactivation by MPA of a glucocorticoid response element (GRE)-driven promoter-reporter construct in both L929sA and COS-1 cells. The MPA-induced nuclear translocation of the glucocorticoid receptor (GR), as well as the antagonistic effects of RU486, strongly suggest that the actions of MPA in these cells are mediated at least in part via the GR., /Investigators/ assessed the transcriptional effects of MPA as compared with those of progesterone and dihydrotestosterone (DHT) in human breast cancer cells. A new progesterone receptor-negative, androgen receptor-positive human breast cancer cell line, designated Y-AR, was engineered and characterized. Transcription assays using a synthetic promoter/reporter construct, as well as endogenous gene expression profiling comparing progesterone, MPA and DHT, were performed in cells either lacking or containing progesterone receptor and/or androgen receptor. In progesterone receptor-positive cells, MPA was found to be an effective progestin through both progesterone receptor isoforms in transient transcription assays. Interestingly, DHT signaled through progesterone receptor type B. Expression profiling of endogenous progesterone receptor-regulated genes comparing progesterone and MPA suggested that although MPA may be a somewhat more potent progestin than progesterone, it is qualitatively similar to progesterone. To address effects of MPA through androgen receptor, expression profiling was performed comparing progesterone, MPA and DHT using Y-AR cells. These studies showed extensive gene regulatory overlap between DHT and MPA through androgen receptor and none with progesterone. Interestingly, there was no difference between pharmacological MPA and physiological MPA, suggesting that high-dose therapeutic MPA may be superfluous. /This/ comparison of the gene regulatory profiles of MPA and progesterone suggests that, for physiologic hormone replacement therapy, the actions of MPA do not mimic those of endogenous progesterone alone. ... It is possible that the increased breast cancer risk and/or the therapeutic efficacy of MPA in cancer treatment is in part mediated by androgen receptor.
Record name MEDROXYPROGESTERONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3114
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Reported impurities include: 6alpha,17a-dimethyl-3,17-dioxo-D-homoandrost-4-en-17aalpha- yl acetate, 6beta-hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate (6beta-hydroxymedroxyprogesterone acetate), 17-hydroxy-6alpha-methylpregn-4-ene-3,20-dione (medroxyprogesterone), 6-methyl-3,20-dioxopregna-4,6-dien-17-yl acetate, 6alpha-methyl-3,20-dioxo-5beta-pregnan-17-yl acetate (4,5beta-dihydromedroxyprogesterone acetate), 6beta-methyl-3,20-dioxopregn- 4-en-17-yl acetate (6-epimedroxyprogesterone acetate) and 6-methylene-3,20-dioxopregn- 4-en-17-yl acetate. /Medroxyprogesterone acetate/
Record name MEDROXYPROGESTERONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3114
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from chloroform

CAS No.

520-85-4
Record name Medroxyprogesterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=520-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Medroxyprogesterone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name medroxyprogesterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Medroxyprogesterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0036508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Medroxyprogesterone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.545
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEDROXYPROGESTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HSU1C9YRES
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MEDROXYPROGESTERONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3114
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Medroxyprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001939
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

214.5 °C, Crystals from methanol; MW: 386.52. MP: 207-209 °C; specific optical rotation: +61 (in chloroform); uv max absorption (ethanol): 240 nm (epsilon = 15900). Freely soluble in ethanol, methanol; slightly soluble in ether; insoluble in water /Medroxyprogesterone 17-acetate/
Record name MEDROXYPROGESTERONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3114
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Medroxyprogesterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001939
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medroxyprogesterone
Reactant of Route 2
Reactant of Route 2
Medroxyprogesterone
Reactant of Route 3
Reactant of Route 3
Medroxyprogesterone
Reactant of Route 4
Medroxyprogesterone
Reactant of Route 5
Medroxyprogesterone
Reactant of Route 6
Reactant of Route 6
Medroxyprogesterone
Customer
Q & A

Q1: How does Medroxyprogesterone Acetate exert its effects in the body?

A1: Medroxyprogesterone Acetate primarily acts by binding to progesterone receptors, mimicking the effects of the natural hormone progesterone []. This binding can influence gene expression and downstream cellular processes. While primarily recognized for its progestogenic activity, studies have shown that Medroxyprogesterone Acetate can also interact with androgen receptors, particularly at higher doses, leading to additional effects [, ].

Q2: What are the downstream effects of Medroxyprogesterone Acetate binding to its receptors?

A2: The downstream effects of Medroxyprogesterone Acetate are diverse and depend on the target tissue. For instance, in the uterus, it can alter endometrial growth and receptivity, impacting menstruation and potentially influencing conditions like endometriosis [, , , ]. In breast tissue, Medroxyprogesterone Acetate can affect cell proliferation and potentially influence tumor growth [, , ]. Furthermore, Medroxyprogesterone Acetate can impact bone metabolism, potentially contributing to changes in bone mineral density [, ].

Q3: Does Medroxyprogesterone Acetate influence immune responses?

A3: Research suggests that Medroxyprogesterone Acetate, particularly at higher doses, can modulate immune responses. Studies have shown that it can affect cytokine production in lymphoid tissue, potentially influencing inflammatory processes and responses to infections like HIV-1 [, ]. These effects are thought to be mediated, in part, through interactions with glucocorticoid receptors [].

Q4: What is the chemical structure and molecular formula of Medroxyprogesterone Acetate?

A4: Medroxyprogesterone Acetate is a white to off-white, odorless crystalline powder. Its chemical name is pregn-4-ene-3,20-dione, 17-(acetyloxy)-6-methyl-, (6α)-. The molecular formula is C24H34O4 [21].

Q5: What is the molecular weight of Medroxyprogesterone Acetate?

A5: The molecular weight of Medroxyprogesterone Acetate is 386.53 g/mol.

Q6: What are the solubility characteristics of Medroxyprogesterone Acetate?

A6: Medroxyprogesterone Acetate is freely soluble in chloroform, soluble in acetone and dioxane, sparingly soluble in alcohol and methanol, slightly soluble in ether, and insoluble in water [, ].

Q7: How is Medroxyprogesterone Acetate absorbed and distributed in the body?

A7: Medroxyprogesterone Acetate can be administered orally or via intramuscular injection []. The absorption of orally administered Medroxyprogesterone Acetate is enhanced when it is micronized, leading to higher levels of its metabolites in the urine []. After administration, Medroxyprogesterone Acetate is distributed throughout the body and can be detected in plasma [, ].

Q8: How is Medroxyprogesterone Acetate metabolized and excreted?

A8: Medroxyprogesterone Acetate is metabolized in the liver and other tissues. A major metabolic pathway involves the formation of glucuronide conjugates, which are then excreted in the urine [].

Q9: How long does Medroxyprogesterone Acetate remain in the body?

A9: The duration of Medroxyprogesterone Acetate's presence in the body depends on the dose and route of administration. For instance, following a single intramuscular injection of depot Medroxyprogesterone Acetate, it can take several months for fertility to return [, ].

Q10: What are the main therapeutic applications of Medroxyprogesterone Acetate?

A10: Medroxyprogesterone Acetate has several therapeutic applications, including contraception, treatment of heavy menstrual bleeding, and management of endometriosis-associated pain [, , , , ].

Q11: Can Medroxyprogesterone Acetate be used in cancer treatment?

A12: While primarily known for its contraceptive and hormone-related applications, Medroxyprogesterone Acetate has been investigated for its potential in cancer treatment, including breast cancer and renal cell carcinoma [, , ]. Research has explored its use as an adjunct to traditional therapies like chemotherapy and radiation [, , ].

Q12: What are the future research directions for Medroxyprogesterone Acetate?

A15: Further research is needed to fully understand the complex interactions of Medroxyprogesterone Acetate with various receptor systems and its long-term effects on different tissues. Investigating the potential of novel drug delivery systems to improve its targeting and reduce potential side effects is also an active area of research [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。